

Application Notes and Protocols: Synthesis of 2-Bromocyclohexanol Using N-Bromosuccinimide

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Compound of Interest

Compound Name: *cis*-2-Bromocyclohexanol

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Abstract

This document provides detailed application notes and protocols for the synthesis of 2-bromocyclohexanol from cyclohexene using N-bromosuccinimide (NBS) as a brominating agent in an aqueous medium. The reaction proceeds via an electrophilic addition mechanism involving a bromonium ion intermediate, leading to the formation of a halohydrin. Notably, this reaction exhibits high diastereoselectivity, predominantly yielding *trans*-2-bromocyclohexanol due to the anti-addition of the bromine and hydroxyl moieties across the cyclohexene double bond. While the user's query specified the preparation of ***cis*-2-bromocyclohexanol**, the established mechanism for this reaction under these conditions favors the formation of the *trans* isomer. This document will therefore focus on the synthesis of *trans*-2-bromocyclohexanol and will clarify the stereochemical outcome.

Introduction

Halohydrins are valuable intermediates in organic synthesis, serving as precursors to epoxides, amino alcohols, and other functionalized molecules. The use of N-bromosuccinimide (NBS) as a source of electrophilic bromine offers a safer and more convenient alternative to using elemental bromine.^[1] In the presence of a nucleophilic solvent such as water, NBS reacts with alkenes to form bromohydrins.^{[1][2][3]} The reaction with cyclic alkenes like cyclohexene is stereospecific, providing a reliable method for the synthesis of *trans*-2-halocycloalkanols.

Reaction Mechanism

The reaction of cyclohexene with NBS in an aqueous solvent proceeds through a two-step mechanism:

- Formation of a Bromonium Ion: The electrophilic bromine from NBS is attacked by the electron-rich double bond of cyclohexene, forming a cyclic bromonium ion intermediate.[3][4]
- Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bulky bromonium ion, resulting in an anti-addition.[3] Subsequent deprotonation of the oxonium ion yields the final trans-2-bromocyclohexanol product.

The stereochemistry of this reaction is consistently reported to be trans.[1] The formation of the cis isomer is not favored under these reaction conditions.

Data Presentation

Product Properties

Property	cis-2-Bromocyclohexanol	trans-2-Bromocyclohexanol
Molecular Formula	C ₆ H ₁₁ BrO	C ₆ H ₁₁ BrO
Molecular Weight	179.055 g/mol [5][6][7]	179.055 g/mol [8]
CAS Number	16536-57-5[5][6][7][9]	2425-33-4[8]
Appearance	-	Colorless liquid
Boiling Point	323 K (50 °C) at 0.001 bar[5][6]	92 °C at 11 mmHg[10]
Melting Point	301.6 - 302 K (28.5 - 28.9 °C) [5][6][7]	-

Spectral Data

Spectrum	cis-2-Bromocyclohexanol	trans-2-Bromocyclohexanol
¹³ C NMR	[Data available] [11]	[Data available] [11]
IR	[Vapor Phase IR Spectra available] [11]	[Data available]
Mass Spec	[GC-MS data available] [11]	[Data available]

Note: Detailed spectral assignments are not readily available in the cited literature. Researchers should perform their own spectral analysis for product characterization.

Experimental Protocols

Synthesis of trans-2-Bromocyclohexanol from Cyclohexene

This protocol is adapted from established procedures for the synthesis of trans-2-bromocyclohexanol.[\[12\]](#)

Materials:

- Cyclohexene
- N-bromosuccinimide (NBS)
- Distilled water
- Diethyl ether
- Anhydrous sodium sulfate
- 250 mL Erlenmeyer flask
- Magnetic stirrer and stir bar
- Separatory funnel

- Rotary evaporator

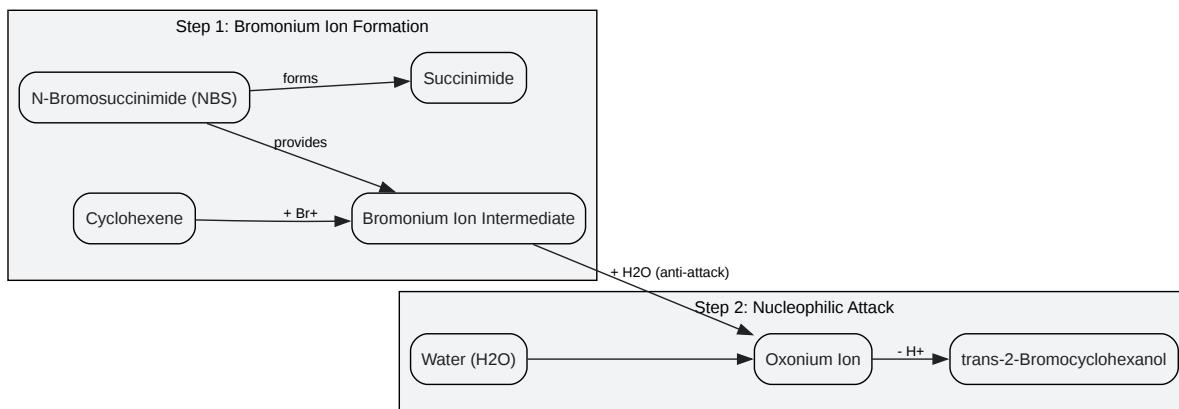
Procedure:

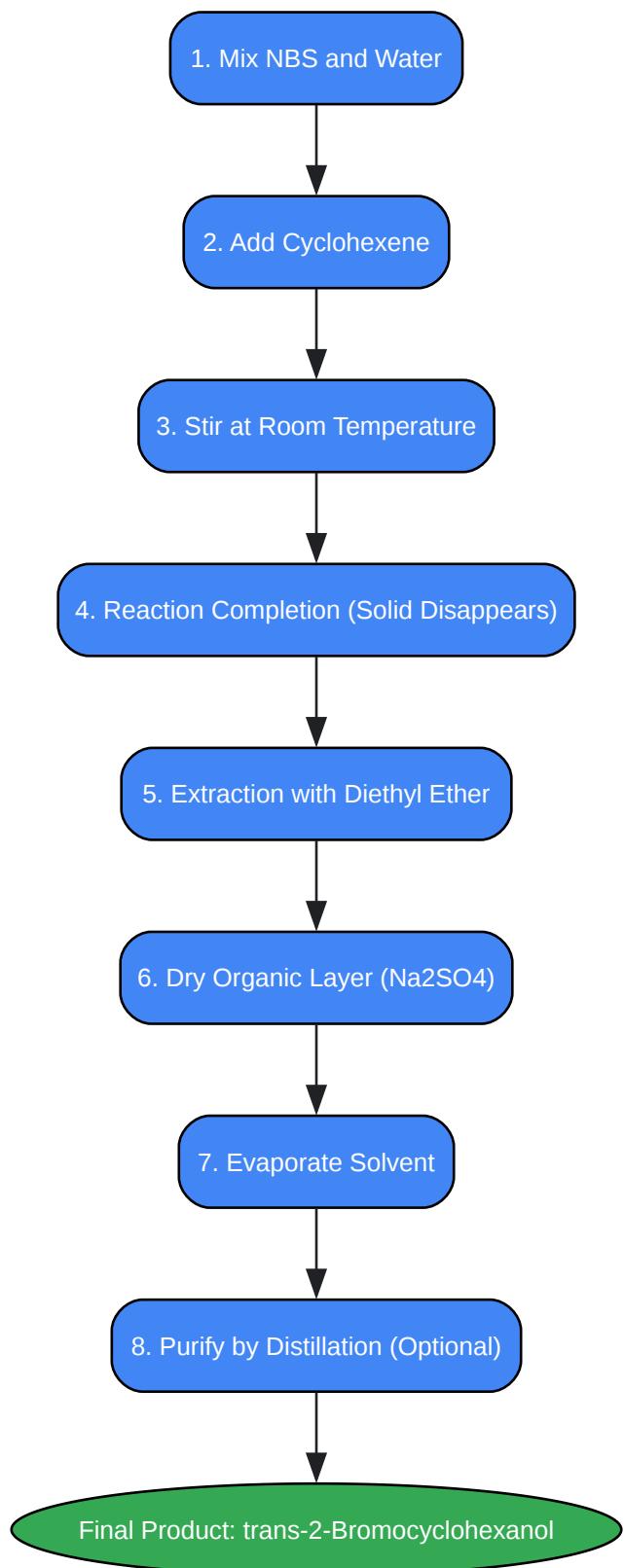
- In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 5.0 g (27.8 mmol) of N-bromosuccinimide (NBS) and 30 mL of distilled water.[\[12\]](#)
- To this suspension, add 5.7 mL of cyclohexene.
- Stir the mixture at room temperature. The reaction is complete when the solid NBS has completely disappeared, and the reaction mixture becomes colorless.
- Transfer the reaction mixture to a separatory funnel and extract the organic portion with diethyl ether (2 x 20 mL).[\[12\]](#)
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter to remove the drying agent and evaporate the diethyl ether using a rotary evaporator. [\[12\]](#)
- The crude trans-2-bromocyclohexanol can be purified by distillation under reduced pressure (boiling point approximately 61–62 °C at 2 mmHg).[\[12\]](#)

Expected Yield:

While a specific yield for this exact protocol is not provided in the cited literature, similar reactions typically proceed with good to excellent yields.

Visualizations





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